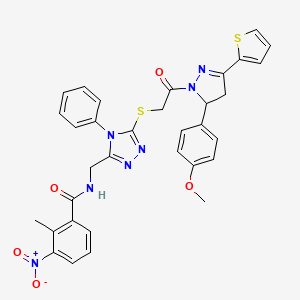![molecular formula C21H12N6S2 B11457298 7-[(2-phenylquinazolin-4-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B11457298.png)
7-[(2-phenylquinazolin-4-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2-PHENYL-4-QUINAZOLINYL)SULFANYL]-8H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE is a complex heterocyclic compound that combines multiple aromatic and heteroaromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-PHENYL-4-QUINAZOLINYL)SULFANYL]-8H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Amidation and Cyclization: Starting with 2-aminobenzoic acid derivatives, amidation with appropriate acid chlorides followed by cyclization can yield the quinazoline scaffold.
Sulfur Incorporation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or phase-transfer catalysis to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[(2-PHENYL-4-QUINAZOLINYL)SULFANYL]-8H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
7-[(2-PHENYL-4-QUINAZOLINYL)SULFANYL]-8H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 7-[(2-PHENYL-4-QUINAZOLINYL)SULFANYL]-8H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interfere with signaling pathways involved in cell growth and survival, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-2-phenylquinazolin-4-yl)sulfanyl-N,N-dimethylacetamide
- 2-{[(2-benzyl-4-quinazolinyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone
Uniqueness
7-[(2-PHENYL-4-QUINAZOLINYL)SULFANYL]-8H-IMIDAZO[4,5-E][2,1,3]BENZOTHIADIAZOLE is unique due to its combination of quinazoline and imidazo[4,5-e][2,1,3]benzothiadiazole scaffolds, which confer distinct biological activities and chemical reactivity. This structural uniqueness allows for a broader range of applications compared to similar compounds .
Properties
Molecular Formula |
C21H12N6S2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
7-(2-phenylquinazolin-4-yl)sulfanyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C21H12N6S2/c1-2-6-12(7-3-1)19-22-14-9-5-4-8-13(14)20(25-19)28-21-23-15-10-11-16-18(17(15)24-21)27-29-26-16/h1-11,26H |
InChI Key |
HYUOSZDKIXENLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SC4=NC5=CC=C6C(=NSN6)C5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}butanamide](/img/structure/B11457217.png)
![diethyl 5-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11457235.png)
![2,2-dimethyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11457243.png)
![[3-Amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B11457245.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11457246.png)
![1-[3-Amino-4-(pyridin-4-yl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-2-yl]ethanone](/img/structure/B11457254.png)
![ethyl 7-cyclohexyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457258.png)
![Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11457279.png)
![ethyl 6-(2,2-dimethylpropanoylimino)-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11457284.png)
![5-(3,4-difluorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B11457287.png)
![2-methoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11457290.png)
![1-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11457297.png)


